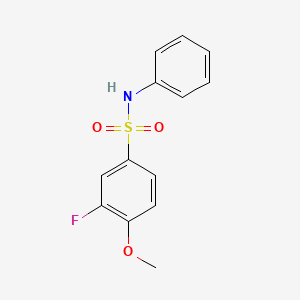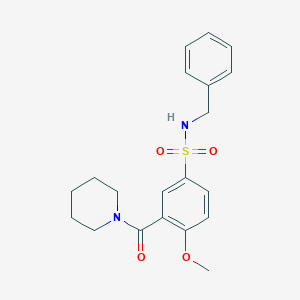
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as HX600, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HX600 belongs to a class of compounds known as cyclohexylamides, which have been shown to exhibit anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is not fully understood, but it is believed to exert its therapeutic effects through modulation of the endocannabinoid system. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide increases the levels of endocannabinoids in the body, which in turn modulate pain and inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to modulate the immune system, with studies demonstrating its ability to regulate the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is its potent anti-inflammatory and analgesic effects, making it a valuable tool for studying pain and inflammation in preclinical models. However, the synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for the study of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, including further investigation of its mechanism of action and its potential therapeutic applications. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may also be used as a tool to study the endocannabinoid system and its role in pain and inflammation. Additionally, the development of more efficient synthesis methods for 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may enable its use in larger-scale studies and clinical trials.
In conclusion, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a novel compound with potential therapeutic applications in the treatment of pain and inflammation. Its potent anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system, make it a valuable tool for studying pain and inflammation in preclinical models. Further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves a multi-step process, starting with the reaction of 4-tert-butylphenol with epichlorohydrin to form 2-(4-tert-butylphenoxy)propanol. This intermediate is then reacted with N-methylcyclohexylamine and acetic acid to form the final product, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of pain. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(19(23)21(5)17-8-6-7-9-18(17)22)24-16-12-10-15(11-13-16)20(2,3)4/h10-14,17-18,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOIOBFRCONBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![4-[2-(benzoylamino)-3-(diethylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5379898.png)
![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)
![methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5379971.png)
![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)


![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)